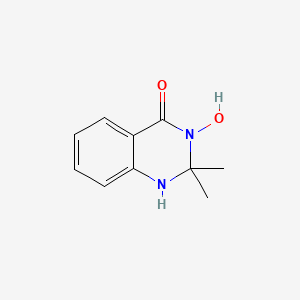

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. One common method involves refluxing anthranilic acid with acetic anhydride in the presence of a catalyst such as copper chloride (CuCl2) to form the quinazolinone core . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature, which provides a more environmentally friendly approach .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

化学反应分析

Types of Reactions

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities depending on the nature of the substituents .

科学研究应用

Biological Activities

3-Hydroxy-2,2-dimethyl-1H-quinazolin-4-one exhibits a range of biological activities that make it a valuable compound in drug development:

- Anticancer Properties : Quinazolinone derivatives have been extensively studied for their anticancer effects. For instance, compounds derived from quinazolin-4-one have shown effectiveness against various cancer cell lines, including those associated with leukemia and solid tumors . The mechanism often involves the inhibition of specific kinases, which are crucial for cancer cell proliferation.

- Antioxidant Activity : Research indicates that quinazolinones possess significant antioxidant properties. For example, the presence of hydroxyl groups in their structure enhances their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases . The structure–activity relationship (SAR) studies have demonstrated that modifications at specific positions can lead to increased antioxidant efficacy.

- Antimicrobial Effects : Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal activities. Their ability to inhibit bacterial growth has been linked to their interaction with bacterial penicillin-binding proteins (PBPs), showcasing their potential as novel antibacterial agents .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用机制

The mechanism of action of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.

Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

3-hydroxy-1H-quinazolin-2,4-dione: Known for its selective antagonistic activity on ionotropic glutamate receptors.

2,3-dihydroquinazolinones: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one stands out due to its unique structural features, such as the presence of a hydroxyl group and two methyl groups on the quinazolinone core. These structural modifications can enhance its biological activity and selectivity compared to other quinazolinone derivatives .

生物活性

3-Hydroxy-2,2-dimethyl-1H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound this compound (CAS No. 112484-56-7) is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 178.20 g/mol |

| IUPAC Name | 3-hydroxy-2,2-dimethylquinazolin-4-one |

The synthesis typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic conditions, often utilizing methods such as thermal cyclization or microwave-assisted synthesis for improved yields and reaction times.

Antiviral Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit antiviral properties, particularly against the hepatitis C virus (HCV). In a study evaluating various 3-hydroxyquinazoline derivatives, it was found that certain compounds showed promising anti-HCV activity with effective concentrations (EC50) ranging from 6.4 μM to below 10 μM, outperforming standard antiviral agents like ribavirin (EC50 = 20.0 μM) .

Table 1: Anti-HCV Activity of Quinazoline Derivatives

| Compound ID | EC50 (μM) | Therapeutic Index |

|---|---|---|

| Compound 10n | <10 | 1.7 |

| Compound 10p | <10 | 1.9 |

| Ribavirin | 20 | 2.3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of quinazolin derivatives were tested against various bacterial strains, showing significant activity with minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound ID | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 1.95 | Staphylococcus aureus |

| Compound B | 3.90 | Candida albicans |

| Compound C | 5.00 | Aspergillus niger |

Anti-inflammatory Activity

In addition to its antiviral and antimicrobial properties, quinazoline derivatives have been studied for their anti-inflammatory effects. Certain compounds demonstrated IC50 values below 50 µM in inhibiting pro-inflammatory pathways mediated by NF-kB and AP-1 transcription factors .

Table 3: Anti-inflammatory Activity of Selected Compounds

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound X | <30 | NF-kB/AP-1 inhibition |

| Compound Y | <25 | MAPK pathway modulation |

Case Studies and Research Findings

Several studies highlight the multifaceted biological activities of quinazoline derivatives:

- Antiviral Efficacy : The design and synthesis of novel metal ion chelators based on quinazoline structures have shown effectiveness against HCV replication in vitro, with promising results indicating potential for further development as antiviral agents .

- Antimicrobial Screening : A recent study focused on the synthesis of arylidene-based quinazolin-4(3H)-one motifs showcased their high efficacy against various pathogens, suggesting a viable path for new antimicrobial drug development .

- Anti-inflammatory Properties : Research into the anti-inflammatory potential of quinazoline derivatives revealed their ability to inhibit key signaling pathways involved in inflammation, supporting their use in treating inflammatory diseases .

属性

IUPAC Name |

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)11-8-6-4-3-5-7(8)9(13)12(10)14/h3-6,11,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBLXIQMQNYKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2C(=O)N1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112484-56-7 |

Source

|

| Record name | 3-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。